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Compound of Interest

Compound Name: 3-Oxocyclobutyl acetate

Cat. No.: B1313389

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and spectral characteristics of 3-Oxocyclobutyl acetate (CAS No: 63930-59-6).
This document is intended for researchers, scientists, and professionals in the field of drug
development and organic synthesis. All quantitative data is presented in structured tables for
ease of comparison. While specific experimental protocols for the synthesis of 3-
Oxocyclobutyl acetate are not readily available in public literature, this guide outlines a
plausible synthetic route based on established chemical reactions. Furthermore, predicted and
characteristic spectral data are provided to aid in the identification and characterization of this
compound.

Physicochemical Properties

3-Oxocyclobutyl acetate is a cyclobutane derivative containing both a ketone and an ester
functional group. Its physicochemical properties are summarized in the table below. The
compound is expected to be a liquid at room temperature, hence a melting point is not
applicable.
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Property

Value

Source(s)

Molecular Formula

CeHeOs3

[1]2]

Molecular Weight 128.126 g/mol [1][2]
CAS Number 63930-59-6 [11[2]
Density 1.2+0.1 g/cm3 [1112]
Boiling Point 188.0 + 33.0 °C at 760 mmHg [1][2]
Flash Point 725+25.4°C [1112]
Melting Point N/A [1][2]

Physical State

Expected to be a liquid at room

temperature

Inferred from properties of

similar compounds

Solubility

No specific quantitative data is
available. As a ketone and an
ester, it is expected to be
soluble in a range of organic
solvents such as ethanol,
methanol, acetone,
dichloromethane, and ethyl
acetate. Its solubility in water is

likely to be limited.

General chemical principles

Synthesis and Purification

A reported synthesis of 3-Oxocyclobutyl acetate involves the reaction of vinyl acetate with
trichloroacetyl chloride. This reaction is a [2+2] cycloaddition of a ketene, generated in situ from
trichloroacetyl chloride, with the alkene (vinyl acetate).

General Synthetic Workflow

The logical workflow for the synthesis and purification of 3-Oxocyclobutyl acetate is depicted
below. This involves the generation of the reactive ketene intermediate, its cycloaddition to vinyl
acetate, and subsequent purification of the product.
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General Synthetic Workflow for 3-Oxocyclobutyl Acetate

Click to download full resolution via product page

Caption: Synthetic pathway from trichloroacetyl chloride and vinyl acetate.

Experimental Protocol (Representative)

While the specific, detailed experimental protocol from the primary literature (Zajac, M. A.

Tetrahedron Letters2008, 49, 4763-4764) is not publicly accessible, a representative procedure
for a similar [2+2] cycloaddition followed by purification is provided below. This is a generalized
protocol and would require optimization for the specific synthesis of 3-Oxocyclobutyl acetate.

Materials:

» Trichloroacetyl chloride

o Triethylamine (EtsN)

e Vinyl acetate

e Zinc dust (activated)

» Acetic acid

e Anhydrous diethyl ether or dichloromethane
e Saturated aqueous sodium bicarbonate

e Brine
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e Anhydrous magnesium sulfate
 Silica gel for column chromatography
e Hexane and Ethyl acetate for elution
Procedure:

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon) is charged with a solution of vinyl acetate in an anhydrous solvent (e.g., diethyl
ether).

o Ketene Generation and Cycloaddition: A solution of trichloroacetyl chloride in the same
anhydrous solvent is added to the dropping funnel. A separate solution of triethylamine in the
anhydrous solvent is also prepared. The triethylamine solution is added dropwise to the
stirred solution of trichloroacetyl chloride at a low temperature (typically O °C) to generate
dichloroketene in situ. This reactive intermediate then undergoes a [2+2] cycloaddition with
the vinyl acetate present in the reaction flask. The reaction is typically stirred for several
hours at room temperature or slightly elevated temperatures.

o Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is
then washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The
organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude dichlorinated cyclobutanone
intermediate.

e Reductive Dechlorination: The crude intermediate is dissolved in a suitable solvent such as
acetic acid. Activated zinc dust is added portion-wise while monitoring the reaction
temperature. After the reaction is complete, the excess zinc is filtered off, and the solvent is
removed under reduced pressure. The residue is then taken up in an organic solvent (e.g.,
ethyl acetate) and washed with water and brine.

 Purification: The crude 3-Oxocyclobutyl acetate is purified by column chromatography on
silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in
hexane, is typically used for elution. Fractions are collected and analyzed by thin-layer
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chromatography (TLC) to identify the pure product. The solvent from the combined pure
fractions is then removed under reduced pressure to yield pure 3-Oxocyclobutyl acetate.

Spectral Data

While actual spectra for 3-Oxocyclobutyl acetate are not readily available in public databases,
the expected spectral characteristics can be predicted based on its structure.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the
cyclobutane ring and the methyl protons of the acetate group. The cyclobutane ring protons
would likely appear as complex multiplets due to spin-spin coupling.

e ~5.0-5.5 ppm (m, 1H): Proton on the carbon bearing the acetate group (CH-OACc). This
proton is expected to be deshielded by the adjacent oxygen atom.

e ~2.5-3.5 ppm (m, 4H): Protons on the carbons adjacent to the carbonyl group and the
carbon bearing the acetate group (CH2-C=0 and CHz: of the ring).

e ~ 2.1 ppm (s, 3H): Methyl protons of the acetate group (CH3-COO).

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon
attached to the acetate group, the other ring carbons, and the carbons of the acetate group.

~ 205-220 ppm: Carbonyl carbon of the ketone (C=0).

~ 170 ppm: Carbonyl carbon of the ester (COO).

~ 65-75 ppm: Carbon of the cyclobutane ring attached to the acetate group (CH-OACc).

~ 40-50 ppm: Carbons of the cyclobutane ring adjacent to the ketone.

~ 21 ppm: Methyl carbon of the acetate group (CHs).

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum will be characterized by strong absorption bands corresponding to the C=0
stretching vibrations of the ketone and the ester.

~ 1780 cm~1: C=0 stretch of the cyclobutanone. The ring strain typically shifts this
absorption to a higher wavenumber compared to a non-strained ketone.

~ 1740 cm~1; C=0 stretch of the acetate ester.

~ 1230 cm~!: C-O stretch of the acetate ester.

~ 2850-3000 cm~1; C-H stretching of the alkyl groups.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 128. Key
fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the
cyclobutane ring.

Predicted Fragmentation Workflow:

Predicted Mass Spectrometry Fragmentation of 3-Oxocyclobutyl Acetate

Loss of CH2CO

(ketene)
3-Ox0cyc{|c\1/ﬁit.yl acetate Loss of CHsCOOe M - 50+
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Caption: Potential fragmentation pathways in mass spectrometry.

Biological Activity and Signaling Pathways
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There is currently no specific information available in the public domain regarding the biological
activity or the involvement of 3-Oxocyclobutyl acetate in any signaling pathways. However,
the cyclobutane motif is present in a number of biologically active natural products and
pharmaceutical agents, where it can influence conformation and metabolic stability. The
presence of both a ketone and an ester functional group offers potential sites for metabolic
transformation and interaction with biological targets. Further research is required to elucidate
any potential biological roles of this compound.

Safety and Handling

Detailed safety data for 3-Oxocyclobutyl acetate is not extensively documented. As with any
laboratory chemical, it should be handled with appropriate care. Standard laboratory safety
practices, including the use of personal protective equipment (gloves, safety glasses, and a lab
coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Oxocyclobutyl acetate is a bifunctional cyclobutane derivative with potential applications in
organic synthesis and as a building block for more complex molecules. This guide has
summarized its key physicochemical properties and provided a likely synthetic route and
predicted spectral data. The lack of detailed experimental and biological data highlights the
opportunity for further research into the synthesis, characterization, and potential applications
of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1313389#physicochemical-properties-of-3-
oxocyclobutyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1313389#physicochemical-properties-of-3-oxocyclobutyl-acetate
https://www.benchchem.com/product/b1313389#physicochemical-properties-of-3-oxocyclobutyl-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1313389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

